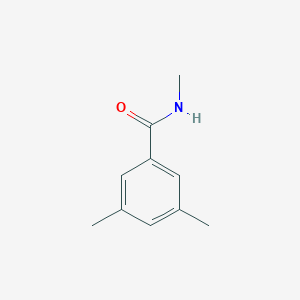

N,3,5-trimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide paederosidique est un iridoïde glycoside naturel isolé de la plante Paederia scandens. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anticancéreuses et anti-inflammatoires .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L'acide paederosidique est principalement extrait de Paederia scandens en utilisant diverses méthodes d'extraction. Une méthode notable implique l'utilisation de microbulles générées dans des conditions d'extraction optimales pour obtenir un rendement élevé . Les méthodes d'extraction traditionnelles comprennent l'extraction à l'eau chaude, l'extraction par solvant organique et l'extraction supercritique .

Méthodes de production industrielle

La production industrielle de l'acide paederosidique implique généralement l'extraction à grande échelle de Paederia scandens. Le processus comprend la récolte de la plante, le séchage et le broyage en une poudre fine. La poudre est ensuite soumise à une extraction par solvant, suivie d'une purification utilisant des techniques telles que la chromatographie sur colonne et la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions

L'acide paederosidique subit diverses réactions chimiques, notamment :

Oxydation : Conversion en dérivés oxydés.

Réduction : Réduction des groupes fonctionnels.

Substitution : Remplacement des groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de l'acide paederosidique, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de la recherche scientifique

L'acide paederosidique a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des iridoïdes glycosides.

Biologie : Investigué pour son rôle dans l'induction de l'apoptose dans les cellules cancéreuses.

Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux et anti-inflammatoire

Mécanisme d'action

L'acide paederosidique exerce ses effets principalement par l'induction de l'apoptose médiée par les mitochondries. Il régule à la hausse les protéines pro-apoptotiques telles que la caspase-3, la caspase-8 et la caspase-9, tout en régulant à la baisse les protéines anti-apoptotiques comme Bcl-2. Cela conduit à la libération du cytochrome c des mitochondries, déclenchant la voie apoptotique .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

N,3,5-trimethylbenzamide serves as a crucial building block in organic synthesis. It is often utilized in the development of complex organic molecules and as a reagent in various chemical reactions. Its unique structure allows for modifications that can lead to a variety of derivatives with potential applications in pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3,5-dimethylaniline with acyl chlorides or anhydrides under controlled conditions. The following table summarizes common synthetic methods:

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Acylation | 3,5-Dimethylaniline + Acyl Chloride | Room temperature | High |

| Coupling Reaction | 3,5-Dimethylaniline + Anhydride | Solvent-free conditions | Moderate |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated effective inhibition at low concentrations:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

This suggests its potential utility in treating bacterial infections and highlights its role as a candidate for further drug development.

Anticancer Potential

this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. A notable case study involved the compound's effect on breast cancer cell lines:

- Cell Line : MCF-7

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway

Medicinal Applications

Therapeutic Uses

The compound is being explored for its therapeutic applications in medicine. Its potential as an antiemetic has been noted, with mechanisms involving the modulation of the chemoreceptor trigger zone (CTZ). Clinical studies are ongoing to evaluate its efficacy in preventing nausea and vomiting associated with chemotherapy.

Case Studies

-

Antiviral Activity Against Hepatitis B Virus (HBV) : A derivative based on this compound was synthesized and tested for anti-HBV activity. Results indicated significant inhibition of HBV replication.

- IC50 Value : 1.99 µM

- Selectivity Index : 58

-

Antifungal Activity : Preliminary findings suggest that this compound may also possess antifungal properties against phytopathogenic fungi.

- Fungal Strain Tested : Fusarium oxysporum

- Inhibition Zone Diameter : 15 mm at 100 µg/mL concentration

Industrial Applications

This compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its aromatic structure lends itself to applications in polymer development and as a plasticizer.

Mécanisme D'action

Paederosidic acid exerts its effects primarily through the induction of mitochondria-mediated apoptosis. It upregulates pro-apoptotic proteins such as caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from mitochondria, triggering the apoptotic pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Paederoside : Un autre iridoïde glycoside de Paederia scandens présentant des activités biologiques similaires.

Asperuloside : Un iridoïde glycoside aux propriétés anti-inflammatoires.

Scandoside : Connu pour ses activités anticancéreuses.

Unicité

L'acide paederosidique se distingue par sa puissante activité anticancéreuse, en particulier contre les cellules cancéreuses du poumon, et sa capacité à induire l'apoptose par la voie médiée par les mitochondries . Sa méthode d'extraction unique utilisant des microbulles le distingue également des autres composés similaires .

Propriétés

Numéro CAS |

172369-18-5 |

|---|---|

Formule moléculaire |

C10H13NO |

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

N,3,5-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-7-4-8(2)6-9(5-7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |

Clé InChI |

OUVOUFRXCCSSDT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC)C |

SMILES canonique |

CC1=CC(=CC(=C1)C(=O)NC)C |

Synonymes |

Benzamide, N,3,5-trimethyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.